7-Bromo-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Orally Active Antagonists
A practical synthesis method involving "7-Bromo-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid" was developed for creating an orally active CCR5 antagonist, which is crucial for potential therapeutic applications in treating diseases like HIV. This synthesis pathway included esterification, a Claisen type reaction, and a Suzuki−Miyaura reaction, highlighting the compound's versatility in complex organic synthesis processes (Ikemoto et al., 2005).
Inhibition of Human Mast Cell Tryptase
Research has shown the use of benzoxazine derivatives in preparing compounds that inhibit human mast cell tryptase, an enzyme implicated in allergic reactions. This illustrates the potential therapeutic applications of these compounds in treating allergic diseases and conditions mediated by mast cell degranulation (Combrink et al., 1998).
Antimicrobial Activity
Studies have also explored the synthesis of quinazolinones starting from benzoxazine derivatives, including "this compound," and their subsequent testing for antimicrobial activity. This underscores the significance of such compounds in developing new antibacterial agents (Patel et al., 2006).
Synthesis of Diverse Chemical Structures
Another application involves the synthesis of a wide variety of chemical structures, such as ethyl 7-amino-substituted 1,4-dihydro-3H-2,3-benzoxazines, demonstrating the compound's utility in generating a range of bioactive molecules with potential for drug development and other applications (Hu Ying-he, 2006).
Mecanismo De Acción
Target of Action
The primary targets of 7-Bromo-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid, also known as AT20466, are cancer cells . The compound has been tested for its in vitro anticancer activity against four human cancer cell lines, including HeLa, MCF-7, A549, and PC3 .
Mode of Action
This compound interacts with its targets through a process of molecular docking with the Epidermal Growth Factor Receptor (EGFR) . This interaction strengthens the in vitro anticancer activity of the compound .
Biochemical Pathways
The compound’s interaction with egfr suggests that it may influence pathways related to cell growth and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its remarkable anticancer activity . Three of the compounds exhibited significant anticancer activity compared to the standard drug etoposide .
Propiedades
IUPAC Name |
7-bromo-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO4/c10-4-1-5(9(13)14)8-6(2-4)15-3-7(12)11-8/h1-2H,3H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZBHNNHAQZIKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2O1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1782554-43-1 |
Source
|
Record name | 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.